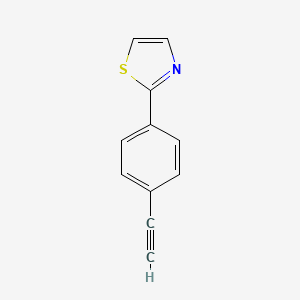

2-(4-ethynylphenyl)Thiazole

Beschreibung

Eigenschaften

Molekularformel |

C11H7NS |

|---|---|

Molekulargewicht |

185.25 g/mol |

IUPAC-Name |

2-(4-ethynylphenyl)-1,3-thiazole |

InChI |

InChI=1S/C11H7NS/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h1,3-8H |

InChI-Schlüssel |

RFSVVBXERGJPPP-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=CC=C(C=C1)C2=NC=CS2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategies for 2-(4-ethynylphenyl)thiazole

The synthesis of 2-(4-ethynylphenyl)thiazole generally follows two key approaches:

Preparation Methods Analysis

Synthesis via α-Haloketones and Thioamides (Hantzsch Thiazole Synthesis)

A classical and widely employed method for thiazole formation involves the cyclization of α-haloketones with thioamides or thioureas. For 2-(4-ethynylphenyl)thiazole, the key precursor is 4-ethynylphenacyl bromide or a related α-haloketone bearing the 4-ethynylphenyl group.

Typical Procedure:

- Step 1: Preparation of 4-ethynylphenacyl bromide by bromination of 4-ethynylacetophenone in acetic acid at low temperature (<20°C) using bromine, yielding α-bromo ketone intermediates.

- Step 2: Reaction of this α-bromo ketone with thioamide or thiourea in ethanol under reflux conditions (typically 2–3 hours).

- Step 3: Isolation of the thiazole product by filtration and recrystallization from ethanol.

This method is based on the nucleophilic attack of the sulfur atom from the thioamide on the α-haloketone, followed by cyclization and elimination to form the thiazole ring.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| α-Haloketone | 4-ethynylphenacyl bromide | Prepared by bromination of ketone |

| Solvent | Ethanol | Reflux |

| Reaction Time | 2–3 hours | Completion of cyclization |

| Yield | 70–85% | Pure thiazole crystals |

| Purification | Recrystallization from ethanol | High purity product |

| Characterization | Melting point, NMR, IR | Confirm structure |

Summary Table of Preparation Methods for 2-(4-ethynylphenyl)thiazole

Characterization and Purity Assessment

The synthesized 2-(4-ethynylphenyl)thiazole compounds are typically characterized by:

- Melting Point Determination: Confirms purity and identity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR provide structural confirmation.

- Infrared (IR) Spectroscopy: Identifies characteristic thiazole and ethynyl functional groups.

- Thin Layer Chromatography (TLC): Monitors reaction progress and purity.

- Mass Spectrometry (MS): Confirms molecular weight.

These analyses ensure the structural integrity and high purity of the final product as reported across the literature.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-ethynylphenyl)Thiazole can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the ethynyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Formation of 4-ethynylbenzaldehyde derivatives.

Reduction: Formation of 2-(4-ethynylphenyl)dihydrothiazole.

Substitution: Formation of halogenated 2-(4-ethynylphenyl)Thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-ethynylphenyl)Thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique electronic properties.

Wirkmechanismus

The mechanism of action of 2-(4-ethynylphenyl)Thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ethynyl group can enhance binding affinity and specificity, making the compound a valuable tool in drug design.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance enzyme inhibition (e.g., AChE) by stabilizing π-π interactions with aromatic residues like Trp286 .

- Halogen substituents (e.g., -Cl) improve antifungal potency, likely due to increased lipophilicity and membrane penetration .

- Ethynyl vs.

Antimicrobial Activity

- Hydrazine-linked thiazoles : Compounds like 2-[2-(4-phenylcyclohexylidene)hydrazinyl]-4-phenylthiazole exhibit four-fold better antifungal activity than ketoconazole (MIC₉₀ = 1.95 µg/mL) .

- Thiazole-hydrazone hybrids : Derivatives with furan and nitro groups show anticandidal activity (MIC = 250 µg/mL), though less potent than fluconazole (MIC = 2 µg/mL) .

Anticancer Activity

- Thiazole-triazole hybrids: Compound 10c demonstrates cytotoxicity against HepG-2, HCT-116, and MDA-MB-231 cell lines (IC₅₀ ~ 10–50 µM) with low toxicity to normal MRC-5 cells .

- Chlorophenyl-substituted thiazoles : Exhibit selective cytotoxicity (IC₅₀ = 125 µg/mL vs. MCF-7 cells) .

Enzyme Modulation

- Thiazole vs. Thiophene/Pyrazole : In BCATm inhibitors, thiazole analogs (e.g., 8h, 8i) show moderately reduced activity compared to thiophene derivatives, suggesting steric or electronic incompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.